A Technical Guide to the Synthesis and Physicochemical Characterization of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS 32407-13-9)
A Technical Guide to the Synthesis and Physicochemical Characterization of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (CAS 32407-13-9)
An In-depth Technical Guide
Introduction
4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid is a specialized organic molecule defined by the covalent linkage of two moieties with significant biochemical precedent: 4-aminobutanoic acid (gamma-aminobutyric acid, GABA) and a 3,4,5-trimethoxybenzoyl (TMB) group. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, while the TMB moiety is a key structural feature in a range of pharmacologically active compounds. Notably, this includes the gastrointestinal motility modulator Trimebutine[1][2] and a class of potent tubulin polymerization inhibitors used in anticancer research[3].
The N-acylation of GABA with the TMB group yields a molecule with a unique physicochemical profile, suggesting potential for investigation in neuropharmacology, oncology, and gastroenterology. The structural similarity to other N-acyl-gamma-aminobutyric acids, which are known metabolites, further grounds its relevance in biological systems[4].
This guide provides a comprehensive technical framework for the synthesis, purification, and analytical characterization of 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid. The methodologies described herein are designed to be self-validating, ensuring researchers can produce and confirm the identity and purity of this compound with high confidence, thereby enabling robust downstream biological and pharmacological evaluation.
Synthetic Strategy: N-Acylation of 4-Aminobutanoic Acid
The most direct and efficient pathway to synthesize the target compound is through the N-acylation of 4-aminobutanoic acid with 3,4,5-trimethoxybenzoyl chloride. This approach is a variation of the well-established Schotten-Baumann reaction, widely employed for the formation of amide bonds. The causality for this choice rests on the high reactivity of the acid chloride with the primary amine of GABA under basic conditions, which facilitates the nucleophilic attack and subsequent amide formation. The use of an aqueous base not only deprotonates the amine to enhance its nucleophilicity but also neutralizes the HCl byproduct generated during the reaction.
Experimental Protocol: Synthesis
Objective: To synthesize 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid via amide coupling.
Materials:
-
4-Aminobutanoic acid (GABA)
-
3,4,5-Trimethoxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobutanoic acid (1.0 eq) in 1M sodium hydroxide (aq) (2.5 eq) at 0°C (ice bath).
-
Acylation: While stirring vigorously, add a solution of 3,4,5-trimethoxybenzoyl chloride (1.05 eq) in a suitable organic solvent like THF or dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C. The use of 3,4,5-trimethoxybenzoyl chloride is a common strategy for introducing this moiety onto amine-containing scaffolds.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted acid chloride and other organic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0°C. A white precipitate should form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield the crude 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.
-
-
Purification (Optional): If required, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for drug development, influencing factors from solubility and formulation to absorption and metabolism.[5] The properties listed below are a combination of calculated values and targets for experimental determination.
| Property | Value / Expected Value | Method of Determination |
| Molecular Formula | C₁₄H₁₉NO₆ | Calculated |
| Molecular Weight | 297.30 g/mol | Calculated |
| Physical State | White to off-white crystalline solid | Visual Inspection |
| Melting Point | TBD | Capillary Melting Point Apparatus |
| Calculated LogP | 0.8 - 1.2 | Computational (e.g., XLogP3) |
| Calculated TPSA | 99.8 Ų | Computational |
| Acidity (pKa) | ~4.5 (Carboxylic Acid) | Potentiometric Titration |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and aqueous base | Shake-flask method (USP <1236>) |
Protocol: Melting Point Determination
Justification: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad range indicates the presence of impurities.
-
Load a small amount of the dried, purified compound into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the rigorous assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information, detailing the chemical environment and connectivity of each proton and carbon atom.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 12.1 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.0-8.2 (t, 1H): Amide proton (-NH-). The triplet arises from coupling to the adjacent CH₂ group.
-
δ 7.0-7.2 (s, 2H): Aromatic protons on the trimethoxybenzoyl ring. The two protons are chemically equivalent due to symmetry.
-
δ 3.8 (s, 6H): Methoxy protons at positions 3 and 5 (-OCH₃).
-
δ 3.7 (s, 3H): Methoxy proton at position 4 (-OCH₃). The expected shifts for the TMB group are well-documented[6].
-
δ 3.2-3.4 (q, 2H): Methylene protons adjacent to the amide nitrogen (-CH₂-NH).
-
δ 2.2-2.4 (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
δ 1.7-1.9 (quint, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ 174-175: Carboxylic acid carbonyl carbon.
-
δ 168-170: Amide carbonyl carbon.
-
δ 153-154: Aromatic carbons C3 and C5.
-
δ 140-142: Aromatic carbon C4.
-
δ 128-130: Aromatic carbon C1.
-
δ 105-107: Aromatic carbons C2 and C6.
-
δ 60-61: Methoxy carbon at C4.
-
δ 56-57: Methoxy carbons at C3 and C5.
-
δ 38-40: Aliphatic carbon adjacent to nitrogen.
-
δ 30-32: Aliphatic carbon adjacent to carboxyl.
-
δ 24-26: Central aliphatic carbon.
Mass Spectrometry (MS)
Justification: Mass spectrometry provides precise mass information, confirming the molecular weight and elemental composition of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is recommended.
-
Expected Ion: [M+H]⁺ = 298.1285 m/z.
-
Fragmentation: Key fragments may include the loss of water (-18), the loss of the carboxyl group (-45), and the formation of the 3,4,5-trimethoxybenzoyl cation (195 m/z).
Infrared (IR) Spectroscopy
Justification: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR).
-
Expected Characteristic Peaks:
-
3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
3250-3350 cm⁻¹: N-H stretch of the secondary amide.
-
2800-3000 cm⁻¹: C-H stretches (aliphatic and aromatic).
-
1700-1725 cm⁻¹: C=O stretch of the carboxylic acid.
-
1630-1650 cm⁻¹: C=O stretch (Amide I band).
-
1580 cm⁻¹: Aromatic C=C stretches.
-
1540-1560 cm⁻¹: N-H bend (Amide II band).
-
1120-1130 cm⁻¹: Asymmetric C-O-C stretch of aryl ethers.
-
High-Performance Liquid Chromatography (HPLC)
Justification: HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reverse-phase method is ideal for this molecule due to its moderate polarity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm and 270 nm (to detect the aromatic ring).
-
Acceptance Criterion: Purity ≥ 98% by peak area.
Comprehensive Analytical Workflow
Sources
- 1. Trimebutine - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 4-Acetamidobutyric acid | C6H11NO3 | CID 18189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
